molecular formula C19H13Br2NO B5199134 6-bromo-4-(3-bromophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

6-bromo-4-(3-bromophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B5199134
M. Wt: 431.1 g/mol
InChI Key: AZSOUADJDYQIMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-4-(3-bromophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of benzoquinolinone derivatives and has been studied extensively for its biological and pharmacological properties.

Mechanism of Action

The mechanism of action of 6-bromo-4-(3-bromophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves the inhibition of specific molecular pathways in cancer cells. The compound has been shown to target the PI3K/Akt/mTOR pathway, which is responsible for cell survival and proliferation. By inhibiting this pathway, the compound induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that the compound can inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. Additionally, the compound has been shown to have antioxidant properties, which can help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 6-bromo-4-(3-bromophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one in lab experiments is its ability to selectively target cancer cells. The compound has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 6-bromo-4-(3-bromophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one. One area of research involves the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to understand the molecular mechanisms underlying the compound's anti-cancer properties. Finally, the compound's potential applications in other areas of research, such as neurodegenerative diseases and inflammation, should be explored.

Synthesis Methods

The synthesis of 6-bromo-4-(3-bromophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can be achieved through several methods. One of the most common methods involves the reaction of 3-bromobenzaldehyde and 2-aminobenzoic acid with 4-bromoaniline in the presence of a suitable catalyst. The resulting product is then subjected to further purification steps to obtain the final compound.

Scientific Research Applications

6-bromo-4-(3-bromophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been extensively studied for its potential applications in scientific research. One of the major areas of research involves the compound's ability to inhibit the growth of cancer cells. Studies have shown that this compound can induce apoptosis in cancer cells by targeting specific molecular pathways.

Properties

IUPAC Name

6-bromo-4-(3-bromophenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Br2NO/c20-12-5-3-4-11(8-12)15-10-18(23)22-19-14-7-2-1-6-13(14)17(21)9-16(15)19/h1-9,15H,10H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSOUADJDYQIMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3C(=C2)Br)NC1=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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